molecular formula C26H53N3O4 B3182788 C18-PEG4-Azide CAS No. 1807539-11-2

C18-PEG4-Azide

Cat. No.: B3182788
CAS No.: 1807539-11-2
M. Wt: 471.7 g/mol
InChI Key: ROAXENOUAALPLC-UHFFFAOYSA-N
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Description

C18-PEG4-Azide is a hybrid linker that features a hydrophobic C18 chain, a hydrophilic polyethylene glycol (PEG) spacer with four ethylene glycol units, and an azide group. This compound is widely used in various fields due to its unique structural properties, which allow it to participate in click chemistry reactions, particularly with terminal alkynes or strained cyclooctynes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18-PEG4-Azide typically involves the reaction of a monotosylated polyethylene glycol derivative with sodium azide. The reaction conditions generally involve heating the mixture to a gentle reflux (around 85°C) overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

C18-PEG4-Azide primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles . This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include terminal alkynes, strained cyclooctynes, and copper catalysts for the click chemistry reactions. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures in aqueous or organic solvents .

Major Products

The major products formed from the reactions of this compound are 1,2,3-triazole derivatives. These products are highly stable and can be further functionalized for various applications in bioconjugation, drug delivery, and material science .

Mechanism of Action

The mechanism of action of C18-PEG4-Azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or strained cyclooctynes to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules and surfaces . The hydrophobic C18 chain and hydrophilic polyethylene glycol spacer provide additional functionality, enhancing the solubility and stability of the resulting conjugates.

Properties

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-26-33-24-22-31-20-18-28-29-27/h2-26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAXENOUAALPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296692
Record name 3,6,9,12-Tetraoxatriacontane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-11-2
Record name 3,6,9,12-Tetraoxatriacontane, 1-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatriacontane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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